Bacosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bacosine is a bioactive compound isolated from the plant Bacopa monnieri, commonly known as Brahmi. This plant has been used in traditional Ayurvedic medicine for centuries due to its therapeutic properties. This compound is known for its potential neuroprotective, anti-inflammatory, and anticancer activities. It is a triterpenoid saponin, which contributes to its diverse pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bacosine can be extracted from Bacopa monnieri using various methods. One common method involves the use of alcoholic or hydroalcoholic solvents to extract the compound from the dried plant material. The extract is then concentrated, and the solid mass is washed with a nonpolar organic solvent to remove fatty materials. The solid obtained is further extracted with an organic polar solvent, and the solvent extract is washed with water to remove water-soluble contaminants. The final product is dried under vacuum .
Industrial Production Methods
Industrial production of this compound can be enhanced using biotechnological approaches such as cell suspension culture, shoot culture, root culture, and hairy root culture. These methods involve providing essential media, nutrients, and optimum growth conditions to improve the production of this compound. Bioreactors can also be used for large-scale production as they provide a suitable environment for the growth of the plant .
Chemical Reactions Analysis
Types of Reactions
Bacosine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce this compound.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Bacosine has a wide range of scientific research applications due to its diverse pharmacological properties. Some of the key applications include:
Anti-inflammatory: This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer: this compound has demonstrated anticancer activity by inhibiting the proliferation and metastasis of cancer cells.
Antioxidant: This compound acts as an antioxidant by scavenging free radicals and enhancing the activity of antioxidant enzymes.
Mechanism of Action
Bacosine exerts its effects through various molecular targets and pathways. Some of the key mechanisms include:
Inhibition of acetylcholinesterase: this compound inhibits the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Modulation of antioxidant enzymes: This compound enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage.
Inhibition of matrix metalloproteinases: This compound inhibits matrix metalloproteinases, which are involved in the degradation of the extracellular matrix and play a role in cancer cell invasion and metastasis.
Comparison with Similar Compounds
Bacosine is similar to other triterpenoid saponins found in Bacopa monnieri, such as bacoside A and bacoside B. this compound has unique properties that distinguish it from these compounds. For example, this compound has shown stronger anticancer activity compared to bacoside A and bacoside B . Additionally, this compound’s neuroprotective and anti-inflammatory properties make it a promising candidate for the treatment of various diseases.
Similar Compounds
- Bacoside A
- Bacoside B
- Bacopaside
- Bacopasaponin
These compounds share similar structures and pharmacological properties but differ in their specific activities and mechanisms of action.
Properties
IUPAC Name |
(1R,3aR,5aS,5bR,7aR,9R,11aR,11bR,13aR,13bR)-9-hydroxy-3a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-5a-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-18(2)19-10-13-27(5)16-17-30(25(32)33)20(24(19)27)8-9-22-28(6)14-12-23(31)26(3,4)21(28)11-15-29(22,30)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21-,22+,23+,24+,27+,28-,29+,30+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOUCVRNYSHRCF-CHVGUTEKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C(=O)O)C)(C)C)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C(=O)O)C)(C)C)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746871 |
Source
|
Record name | Bacosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198014-94-7 |
Source
|
Record name | Bacosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.